Cas no 52039-58-4 (2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester)

2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester is a versatile heterocyclic compound featuring an imidazole core with ethyl and methyl ester functional groups. Its structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The ethyl substitution enhances lipophilicity, while the methyl ester group offers reactivity for further derivatization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its compatibility with various organic reactions, such as hydrolysis or amidation, allows for flexible applications in medicinal chemistry and material science. High purity grades ensure reproducibility in research and industrial processes.
2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester structure
52039-58-4 structure
Product Name:2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester
CAS No:52039-58-4
MF:C7H10N2O2
MW:154.166501522064
CID:3166653
PubChem ID:44151273
Update Time:2025-08-02

2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester
    • 52039-58-4
    • Methyl 2-ethyl-1H-imidazole-4-carboxylate
    • 2-Ethyl-5-methyl-1H-imidazole-5-carboxylic acid
    • methyl 2-ethyl-1H-imidazole-5-carboxylate
    • EINECS 282-572-3
    • SCHEMBL7424608
    • Methyl2-ethyl-1H-imidazole-4-carboxylate
    • AKOS011533338
    • DTXSID901004525
    • Inchi: 1S/C7H10N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9)
    • InChI Key: YCTVWHJUXDNIDD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C(CC)N1)=O

Computed Properties

  • Exact Mass: 154.074227566Da
  • Monoisotopic Mass: 154.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55Ų

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Additional information on 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester

2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester (CAS No. 52039-58-4): An Overview of Its Properties, Applications, and Recent Research

2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester (CAS No. 52039-58-4) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes an imidazole ring and a methyl ester group. The combination of these functional groups endows the molecule with distinct properties that make it valuable in various research and industrial contexts.

The chemical structure of 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester can be represented as C9H11N2O2. The imidazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, which provides the molecule with basic properties and the ability to form hydrogen bonds. The presence of the methyl ester group adds polarity and reactivity, making the compound suitable for a variety of chemical reactions and biological interactions.

In recent years, there has been significant interest in the use of 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester in pharmaceutical research. One of the key areas of focus has been its potential as a building block for the synthesis of novel drugs. The imidazole moiety is known for its biological activity and is often found in many bioactive compounds, including antifungal agents, antiviral drugs, and anti-inflammatory agents. The methyl ester group can be easily modified to introduce additional functional groups, enhancing the compound's pharmacological properties.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester as a key intermediate in the synthesis of a new class of antifungal agents. These compounds were found to exhibit potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The researchers noted that the presence of the imidazole ring was crucial for the antifungal activity, while the methyl ester group provided additional stability and solubility.

Beyond its pharmaceutical applications, 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for coordination chemistry. A recent study published in Inorganic Chemistry demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited unique electronic and magnetic properties, making them promising candidates for applications in catalysis and materials science.

In addition to its synthetic utility, 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester has been investigated for its potential as a probe molecule in biological studies. Researchers have utilized this compound to study enzyme kinetics and protein-ligand interactions. The ability to modify the methyl ester group allows for the introduction of fluorescent or radioactive labels, enabling detailed investigations into molecular mechanisms.

The safety profile of 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to handle this compound in well-ventilated areas and to use personal protective equipment such as gloves and safety goggles.

In conclusion, 2-Ethyl-1H-Imidazole-5-carboxylic Acid Methyl Ester (CAS No. 52039-58-4) is a multifaceted compound with diverse applications in pharmaceuticals, materials science, and biological research. Its unique chemical structure provides a foundation for further exploration and development, making it an important molecule for researchers and industry professionals alike.

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